![molecular formula C9H11NO4S B12592695 2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide CAS No. 593288-18-7](/img/structure/B12592695.png)
2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thia-1-azaspiro[45]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide typically involves multi-step reactions. One common method involves the three-component condensation of 2,6-dimethylphenol with isobutyraldehyde and nitriles in the presence of concentrated sulfuric acid . Another approach utilizes N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes through a tandem method consisting of a Tf2O-promoted amide activation and a TfOH-promoted Friedel–Crafts ipso-cyclization .
Analyse Des Réactions Chimiques
2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Applications De Recherche Scientifique
2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can undergo intramolecular ipso-attack on electron-rich aromatic rings, leading to the formation of various intermediates . These interactions can affect different biological pathways, making it a compound of interest for further study.
Comparaison Avec Des Composés Similaires
2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide can be compared with other similar compounds, such as:
2-Azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds are synthesized through similar methods but have different substituents, affecting their chemical properties.
N-(2-propyn-1-yl) amides: These compounds are used as substrates in the synthesis of azaspiro compounds and have distinct reactivity patterns.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
593288-18-7 |
|---|---|
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
1-methoxy-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C9H11NO4S/c1-14-10-9(6-7-15(10,12)13)4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
Clé InChI |
OOOTXRJVROEOCD-UHFFFAOYSA-N |
SMILES canonique |
CON1C2(CCS1(=O)=O)C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


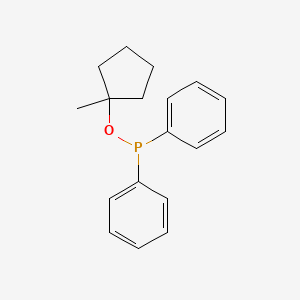
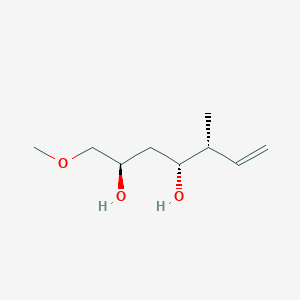
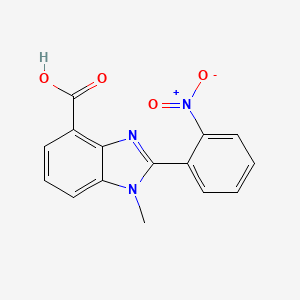
![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)
![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
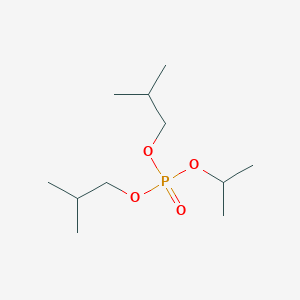
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
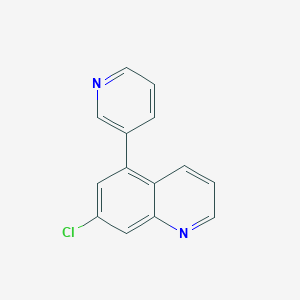
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)
